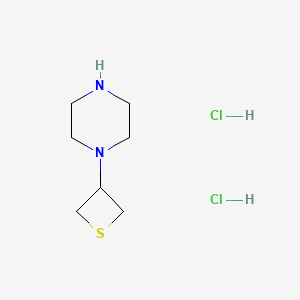![molecular formula C10H19Cl3N4 B15299114 3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride](/img/structure/B15299114.png)
3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride is a chemical compound that features a pyridazine ring substituted with a 2-methylpiperazin-1-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reactants to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridazine derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Aplicaciones Científicas De Investigación
3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride involves its interaction with specific molecular targets. The pyridazine ring is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which can be crucial in drug-target interactions . These interactions can modulate the activity of enzymes or receptors, leading to the desired pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.
Uniqueness
3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride is unique due to the specific substitution pattern on the pyridazine ring, which imparts distinct physicochemical properties. This uniqueness can be leveraged in drug design to achieve specific interactions with biological targets, potentially leading to novel therapeutic agents .
Propiedades
Fórmula molecular |
C10H19Cl3N4 |
|---|---|
Peso molecular |
301.6 g/mol |
Nombre IUPAC |
3-[[(2S)-2-methylpiperazin-1-yl]methyl]pyridazine;trihydrochloride |
InChI |
InChI=1S/C10H16N4.3ClH/c1-9-7-11-5-6-14(9)8-10-3-2-4-12-13-10;;;/h2-4,9,11H,5-8H2,1H3;3*1H/t9-;;;/m0.../s1 |
Clave InChI |
CIRSDEJQRAAVSZ-DXYFNVQQSA-N |
SMILES isomérico |
C[C@H]1CNCCN1CC2=NN=CC=C2.Cl.Cl.Cl |
SMILES canónico |
CC1CNCCN1CC2=NN=CC=C2.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


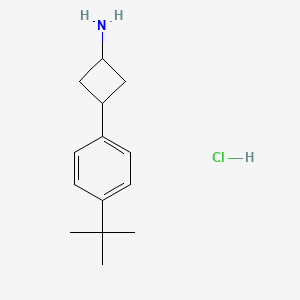
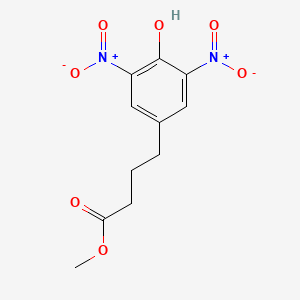
![Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15299040.png)
![{3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B15299041.png)
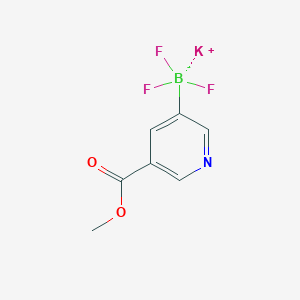
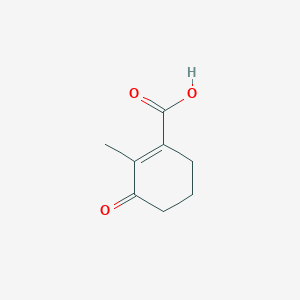
![1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B15299056.png)

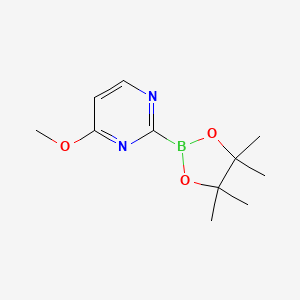
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride](/img/structure/B15299071.png)

![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15299091.png)

